4-Ethoxy-2-methyl-pyridine-1-oxide
Description
4-Ethoxy-2-methyl-pyridine-1-oxide is a heterocyclic organic compound belonging to the pyridine N-oxide family. Its structure consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 2-position, with the pyridine nitrogen oxidized to an N-oxide moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the ethoxy and methyl substituents, which influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-ethoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUUOITHXOKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=[N+](C=C1)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26883-31-8 | |
| Record name | Pyridine, 4-ethoxy-2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26883-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-pyridine-1-oxide typically involves the oxidation of 4-ethoxy-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of hydrogen peroxide and the reaction temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-pyridine-1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Ethoxy-2-methylpyridine.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
4-Ethoxy-2-methyl-pyridine-1-oxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-pyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridine N-Oxide Derivatives
Structural and Electronic Properties
The acidity (pKa) of pyridine N-oxides is highly sensitive to substituent type and position. Data from experimental studies (Table 1) reveal key trends:
Table 1: pKa Values of Selected Pyridine N-Oxides
| Compound | pKa | Reference |
|---|---|---|
| 4-Methoxypyridine 1-oxide | 2.05 | |
| 2-Ethoxypyridine 1-oxide | 1.18 | |
| 2-Methylaminopyridine 1-oxide | 2.61 | |
| 4-Aminopyridine 1-oxide | 3.69 | |
| 4-Hydroxypyridine 1-oxide | 2.45 |
Key Observations:
- Substituent Position: The 4-methoxy derivative (pKa 2.05) is less acidic than the 2-ethoxy analog (pKa 1.18), indicating that substituents at the 2-position exert stronger electron-withdrawing effects on the N-oxide proton. This aligns with the resonance and inductive effects of alkoxy groups, which are more pronounced in ortho positions .
- Substituent Type : Ethoxy groups (-OCH₂CH₃) are slightly more electron-donating than methoxy (-OCH₃), but steric hindrance in the 2-position may reduce solvation, lowering pKa. For example, 2-ethoxy-pyridine 1-oxide (pKa 1.18) is more acidic than 4-methoxy-pyridine 1-oxide (pKa 2.05) despite ethoxy’s larger size .
- Methyl vs. Amino Groups: The 2-methylamino substituent (pKa 2.61) increases acidity compared to alkyl/alkoxy groups due to its stronger electron-donating nature via resonance, stabilizing the deprotonated form .
Hypothesized Properties of 4-Ethoxy-2-methyl-pyridine-1-oxide :
- The 4-ethoxy group would donate electrons via resonance, slightly increasing pKa compared to unsubstituted pyridine N-oxide (pKa ~0.8). However, the 2-methyl group may sterically hinder solvation, counteracting this effect. Based on analogs, its pKa is likely between 2.0 and 2.5, closer to 4-methoxypyridine 1-oxide (pKa 2.05) .
Reactivity and Functionalization
Pyridine N-oxides are versatile intermediates in synthesis. Compared to 4-methoxy or 2-ethoxy derivatives, this compound’s methyl group may hinder electrophilic substitution at the 2- and 6-positions. Conversely, the ethoxy group could direct reactivity to the 3- and 5-positions. Similar compounds undergo nucleophilic aromatic substitution or metal-catalyzed coupling, but steric effects in 4-ethoxy-2-methyl derivatives might slow these processes .
Biological Activity
4-Ethoxy-2-methyl-pyridine-1-oxide is a compound of significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
This compound is synthesized through the oxidation of 4-ethoxy-2-methylpyridine, typically using hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid. The reaction conditions are crucial for achieving high yields and selectivity for the N-oxide formation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The N-oxide group can participate in redox reactions, which may influence its pharmacological effects. Specific pathways and targets can vary based on the biological context in which the compound is applied.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death. In vitro studies have shown promising results against several cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In a recent investigation into the anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at various concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Ethoxy-2-methylpyridine | Non-oxidized form | Limited biological activity |
| 2-Methylpyridine-1-oxide | Lacks ethoxy group | Moderate antimicrobial effects |
| 4-Ethoxypyridine-1-oxide | Lacks methyl group | Reduced efficacy compared |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
